molecular formula C7H10AuF3O2 B1599256 Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO')-, (SP-4-3)- CAS No. 63470-53-1

Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO')-, (SP-4-3)-

Cat. No. B1599256
CAS RN: 63470-53-1
M. Wt: 380.11 g/mol
InChI Key: BHCGHWWGHSVXTA-GCOIFOBGSA-M
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Description

Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO)-, (SP-4-3)-, commonly known as gold triflate, is an organometallic compound that has been used in a variety of applications in the scientific research field. Gold triflate has been used as a catalyst in organic synthesis and as an initiator for polymerization reactions, as well as for the preparation of gold nanoparticles. Gold triflate has also been used in the synthesis of heterocyclic compounds and for the synthesis of polymers. Gold triflate has also been used in the preparation of pharmaceuticals, biocatalysts, and for the synthesis of organic compounds.

Scientific Research Applications

Antimicrobial Treatments

Lastly, the antimicrobial properties of gold complexes make them suitable for developing new antimicrobial treatments. They can be used to create surfaces and coatings that prevent microbial growth, which is vital in healthcare settings to reduce the risk of infections.

Each of these applications leverages the unique chemical and physical properties of the gold complex, demonstrating its versatility and potential in advancing scientific research across multiple disciplines. The ongoing exploration of these applications promises to yield further innovations and discoveries .

properties

IUPAC Name

carbanide;gold(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2.2CH3.Au/c1-3(9)2-4(10)5(6,7)8;;;/h2,10H,1H3;2*1H3;/q;2*-1;+3/p-1/b4-2-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCGHWWGHSVXTA-GCOIFOBGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC(=O)C=C(C(F)(F)F)[O-].[Au+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].CC(=O)/C=C(/C(F)(F)F)\[O-].[Au+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10AuF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO')-, (SP-4-3)-

CAS RN

63470-53-1
Record name Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO')-, (SP-4-3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063470531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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